![molecular formula C17H27NO4 B13447915 N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)
N-[(-)-Jasmonoyl]-(L)-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(-)-Jasmonoyl]-(L)-valine is a conjugate of jasmonic acid and the amino acid valine. Jasmonic acid is a plant hormone that plays a crucial role in plant defense mechanisms, growth, and development. The conjugation with valine enhances the biological activity of jasmonic acid, making this compound an important compound in plant biology and agricultural research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(-)-Jasmonoyl]-(L)-valine typically involves the esterification of jasmonic acid with valine. This process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of biocatalysts or enzymes to facilitate the esterification process, thereby reducing the need for hazardous chemicals and harsh reaction conditions. Additionally, continuous flow reactors could be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N-[(-)-Jasmonoyl]-(L)-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its activity.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
科学研究应用
N-[(-)-Jasmonoyl]-(L)-valine has a wide array of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and conjugation reactions.
Biology: The compound is crucial in understanding plant defense mechanisms and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating immune responses.
Industry: It is used in agricultural biotechnology to develop pest-resistant crops and enhance plant growth.
作用机制
N-[(-)-Jasmonoyl]-(L)-valine exerts its effects primarily through the jasmonate signaling pathway. Upon binding to its receptor, the compound activates a cascade of molecular events that lead to the expression of defense-related genes. This involves the interaction with transcription factors and the modulation of various signaling molecules, ultimately enhancing the plant’s ability to resist biotic and abiotic stresses.
相似化合物的比较
Similar Compounds
Methyl jasmonate: Another conjugate of jasmonic acid, but with methanol instead of valine.
Jasmonic acid: The parent compound without any conjugation.
Jasmonoyl-isoleucine: A similar conjugate with the amino acid isoleucine.
Uniqueness
N-[(-)-Jasmonoyl]-(L)-valine is unique due to its specific conjugation with valine, which enhances its stability and biological activity compared to other jasmonic acid derivatives. This makes it particularly effective in modulating plant defense mechanisms and growth processes.
属性
分子式 |
C17H27NO4 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H27NO4/c1-4-5-6-7-13-12(8-9-14(13)19)10-15(20)18-16(11(2)3)17(21)22/h5-6,11-13,16H,4,7-10H2,1-3H3,(H,18,20)(H,21,22)/b6-5-/t12-,13-,16-/m0/s1 |
InChI 键 |
LZPFFKBGBPBJAW-OLTVGNICSA-N |
手性 SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](C(C)C)C(=O)O |
规范 SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)
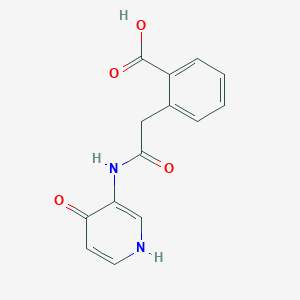
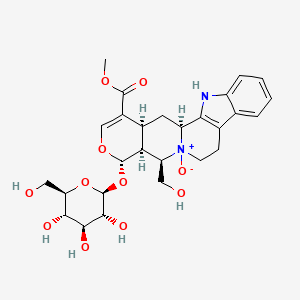


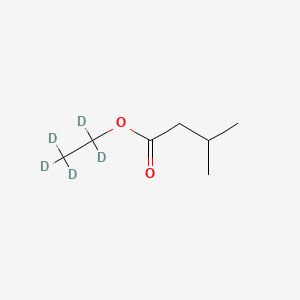

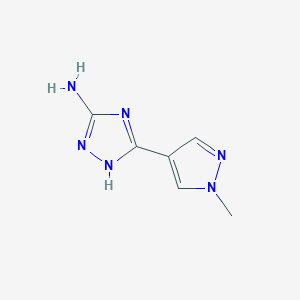
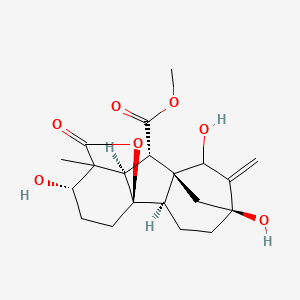
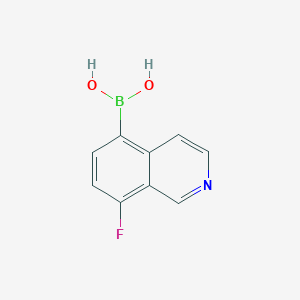
amine hydrochloride](/img/structure/B13447911.png)
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
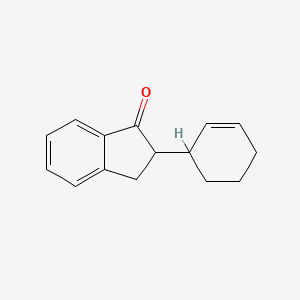
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
